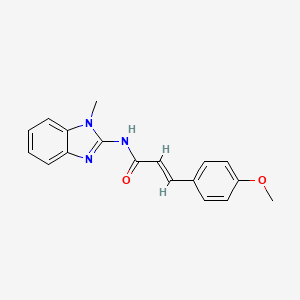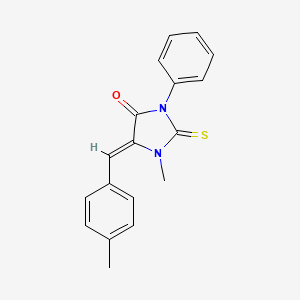
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBIT is a member of the imidazolidinone family, which has been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood; however, several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to modulate various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activity, which makes it an attractive candidate for drug development. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. However, the limitations of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its complex synthesis process, which requires specialized equipment and expertise. Furthermore, the exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including:
1. Investigating the potential therapeutic applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying the structure-activity relationship of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone to develop more potent analogs with improved biological activity.
3. Investigating the potential synergistic effects of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone with other chemotherapeutic agents to improve the efficacy of cancer therapy.
4. Exploring the potential applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a synthetic compound with significant potential for therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise. The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including investigating its potential applications in neurological disorders and exploring its synergistic effects with other chemotherapeutic agents.
Synthesemethoden
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the condensation of 4-methylbenzaldehyde and glycine, followed by cyclization and thionation reactions. The final product is obtained through recrystallization and purification steps. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
(5Z)-1-methyl-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-14(11-9-13)12-16-17(21)20(18(22)19(16)2)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGGMWBDNDIJD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
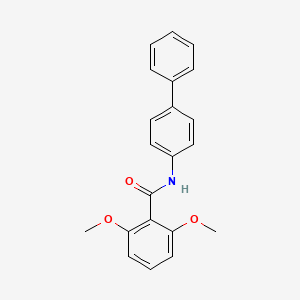
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
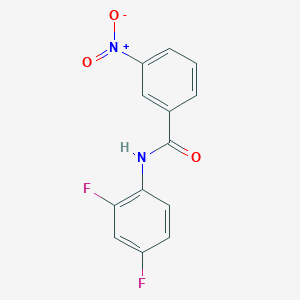
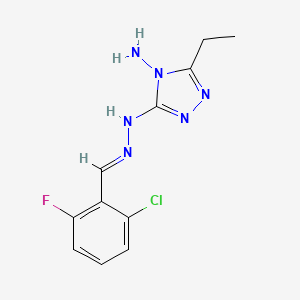
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
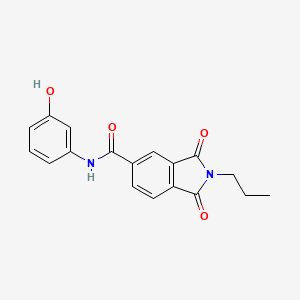
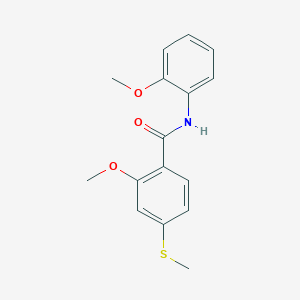
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
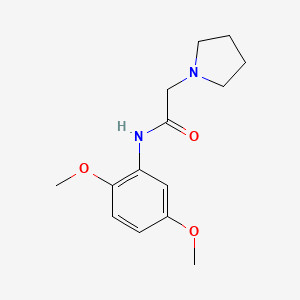
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
